2-n-Boc-8-methoxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
CAS No.: 886364-93-8
Cat. No.: VC18380045
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886364-93-8 |
|---|---|
| Molecular Formula | C18H25NO5 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 8-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19(4)18(15(20)21)10-9-12-7-6-8-14(23-5)13(12)11-18/h6-8H,9-11H2,1-5H3,(H,20,21) |
| Standard InChI Key | WXSRZTHLNWMFLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1(CCC2=C(C1)C(=CC=C2)OC)C(=O)O |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound’s backbone consists of a 1,2,3,4-tetrahydronaphthalene (tetralin) ring system, a bicyclic structure that enhances metabolic stability and bioavailability compared to planar aromatic systems. Key substituents include:
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Boc group: Introduced at the 2-position to protect the secondary amine during synthesis.
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Methoxy group: Located at the 8-position, influencing electronic properties and solubility.
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Methylamino group: Positioned at the 2-position, contributing to hydrogen-bonding potential.
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Carboxylic acid: At the 2-position, enabling salt formation or conjugation .
Molecular Properties
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Molecular formula: C₁₈H₂₅NO₅
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Molecular weight: 335.4 g/mol.
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pKa values:
Table 1: Comparative Properties of Related Tetralin Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential functionalization of the tetralin core:
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Ring formation: Cyclization of substituted phenethylamines or via Diels-Alder reactions.
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Methoxy introduction: Electrophilic aromatic substitution or starting from methoxy-containing precursors .
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Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .
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Methylamino incorporation: Reductive amination of ketone intermediates or nucleophilic substitution .
Microwave-assisted synthesis and solvent-free conditions are employed to enhance yields (reported up to 87% in similar compounds) .
Key Reactions
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Deprotection: Acidic removal of the Boc group (e.g., HCl/dioxane) yields a free amine for further coupling .
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Ester hydrolysis: Conversion of methyl esters (e.g., compound ) to carboxylic acids using LiOH or NaOH .
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Amide formation: Activation of the carboxylic acid with HATU/DMF enables conjugation with amines .
Biological and Pharmaceutical Applications
Neuropharmacology
The tetralin scaffold mimics neurotransmitters like dopamine, suggesting potential in CNS disorders. Boc protection enhances blood-brain barrier permeability, while the methylamino group may interact with serotonin or norepinephrine transporters .
Kinase Inhibition
Structural analogs (e.g., Raf inhibitors in ) demonstrate that tetralin derivatives can occupy ATP-binding pockets in kinases. The carboxylic acid may chelate Mg²⁺ ions critical for kinase activity, as seen in sorafenib-like compounds .
Table 2: Biological Activity of Selected Analogs
Physicochemical and Spectroscopic Data
Spectral Features
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¹H NMR (400 MHz, DMSO-d₆): δ 1.46 (s, Boc CH₃), 2.95–2.75 (m, tetralin CH₂), 3.80 (s, OCH₃), 6.89–7.39 (m, aromatic H) .
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MS (ESI+): m/z 336.4 [M+H]⁺.
Solubility and Stability
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Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (improved via salt formation) .
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Stability: Stable at −20°C for >6 months; Boc group hydrolyzes under acidic or prolonged basic conditions.
Future Directions and Challenges
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